molecular formula C27H22FN3O3 B2863657 3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-33-9

3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2863657
CAS No.: 872198-33-9
M. Wt: 455.489
InChI Key: AVCJBXPXOSXCHD-UHFFFAOYSA-N
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Description

The compound 3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline class, a tricyclic scaffold merging pyrazole and quinoline moieties. This structural framework is renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

14-(4-ethoxyphenyl)-17-[(2-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3/c1-2-32-19-9-7-17(8-10-19)26-21-16-31(15-18-5-3-4-6-22(18)28)23-14-25-24(33-11-12-34-25)13-20(23)27(21)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCJBXPXOSXCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a novel synthetic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H22FN3O3
  • Molecular Weight : 397.43 g/mol
  • LogP (Octanol/Water Partition Coefficient) : 4.3
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 8
  • Rotatable Bonds : 7

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the ethoxyphenyl and fluorobenzyl moieties suggests potential interactions with receptors and enzymes involved in various signaling pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin production. Inhibition of this enzyme can lead to reduced pigmentation in skin cells.
  • Antimicrobial Activity : Similar compounds have shown activity against bacterial and fungal strains, indicating potential antimicrobial properties.
  • Anti-inflammatory Effects : The dioxino and pyrazoloquinoline structures are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Tyrosinase Inhibition

In a study evaluating tyrosinase inhibitors, compounds structurally related to the target molecule were synthesized and tested for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). The compound exhibited competitive inhibition with an IC50 value comparable to existing inhibitors like kojic acid .

CompoundIC50 (μM)Type of Inhibition
Kojic Acid17.76Competitive
Target Compound0.18Competitive

This finding suggests that the target compound may effectively reduce melanin production without cytotoxicity to B16F10 cells.

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of similar dioxino-pyrazoloquinoline derivatives against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli30

These results highlight the compound's potential as an antimicrobial agent.

Comparison with Similar Compounds

Key Structural Features:

  • Core: A pyrazolo[4,3-c]quinoline backbone fused with a 1,4-dioxino ring (positions 8,9).
  • Substituents: 4-Ethoxyphenyl at position 3: Enhances lipophilicity and metabolic stability.
  • Molecular Formula : Estimated as C₂₈H₂₄FN₃O₃ (inferred from analogs in ).

Pyrazolo[4,3-c]quinolines are synthesized via reductive cyclization of α,β-unsaturated ketones or electrochemical methods . The 1,4-dioxino ring in this compound may improve solubility and modulate pharmacokinetics compared to non-fused analogs .

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs differing in substituents, fused rings, or biological profiles:

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Biological Activities Synthesis Method Reference
Target Compound 3-(4-ethoxyphenyl), 5-(2-fluorobenzyl), 1,4-dioxino C₂₈H₂₄FN₃O₃* Anticancer (inferred), β-glucuronidase inhibition Electrochemical cyclization
3-(4-Ethylphenyl)-5-(2-fluorobenzyl)-pyrazolo[4,3-c]quinoline 3-(4-ethylphenyl), 5-(2-fluorobenzyl) C₂₇H₂₂FN₃O₂ Not reported Claisen-Schmidt condensation
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-pyrazolo[4,3-c]quinoline 3-(4-fluorophenyl), 7,8-dimethoxy, 5-(3-methylbenzyl) C₂₆H₂₂FN₃O₂ High affinity for benzodiazepine receptors Reductive cyclization
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-pyrazolo[4,3-c]quinoline 8-ethoxy, 3-(4-methoxyphenyl), 5-(3-methylbenzyl) C₂₉H₂₇N₃O₃ Not reported Not specified
CGS-9896 3-(3-trifluoromethylphenyl), 5-ethyl C₁₉H₁₅F₃N₄O Anxiolytic, anticonvulsant Commercial synthesis

*Estimated based on analogs in .

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., 2-fluorobenzyl in the target compound) enhance receptor binding and metabolic stability compared to alkyl groups (e.g., ethylphenyl in ) .
  • Methoxy/Ethoxy Groups (e.g., 7,8-dimethoxy in ) improve solubility but may reduce blood-brain barrier penetration compared to lipophilic ethoxyphenyl.

Fused Ring Systems: The 1,4-dioxino ring in the target compound increases rigidity and may enhance DNA intercalation or enzyme inhibition compared to non-fused analogs like CGS-9896 .

Biological Activities: Pyrazolo[4,3-c]quinolines with primary amino groups (e.g., 3,4-diamino derivatives) show enhanced therapeutic indices in anticancer assays but require complex synthetic routes. β-Glucuronidase inhibition is prominent in derivatives with bulky aromatic substituents (e.g., 2-fluorobenzyl), as seen in the target compound.

Research Findings and Pharmacological Potential

Anticancer Activity:

Pyrazolo[4,3-c]quinolines inhibit kinases (e.g., CDK2/cyclin A) and DNA topoisomerases. The target compound’s 1,4-dioxino ring may mimic the planar structure of doxorubicin, enabling DNA intercalation.

Anti-Inflammatory and Enzyme Inhibition:

  • COX-2 and PDE4 Inhibition : Observed in analogs with 3-aryl substitutions (e.g., 4-ethoxyphenyl).
  • β-Glucuronidase Inhibition : Critical for reducing chemotherapy-induced intestinal damage; the target compound’s fluorobenzyl group enhances selectivity.

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